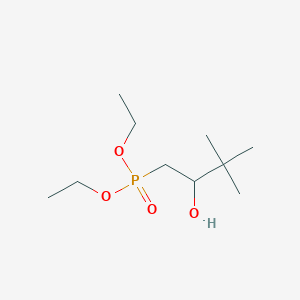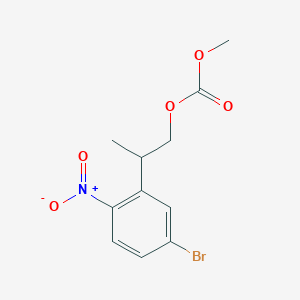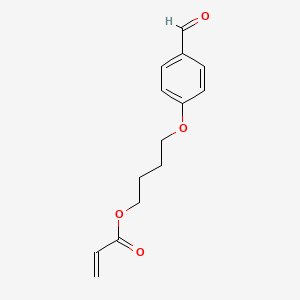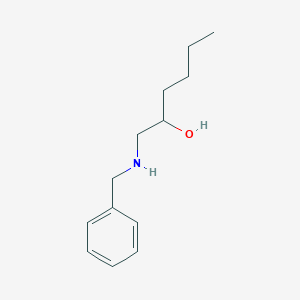![molecular formula C13H13FO3 B14245290 (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione CAS No. 498532-02-8](/img/structure/B14245290.png)
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is a chemical compound characterized by its unique structure, which includes an oxane ring substituted with a 2-(2-fluorophenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the 2-(2-Fluorophenyl)ethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the oxane ring is reacted with 2-(2-fluorophenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6S)-6-[2-(2-Chlorophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Bromophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Iodophenyl)ethyl]oxane-2,4-dione
Uniqueness
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
498532-02-8 |
|---|---|
Molekularformel |
C13H13FO3 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
(6S)-6-[2-(2-fluorophenyl)ethyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H13FO3/c14-12-4-2-1-3-9(12)5-6-11-7-10(15)8-13(16)17-11/h1-4,11H,5-8H2/t11-/m0/s1 |
InChI-Schlüssel |
ADSAOYXLVVJVNB-NSHDSACASA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)CC1=O)CCC2=CC=CC=C2F |
Kanonische SMILES |
C1C(OC(=O)CC1=O)CCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)

![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)

![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)



![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)


![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
